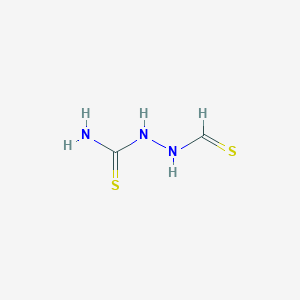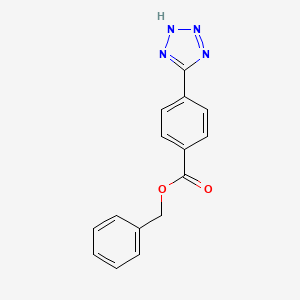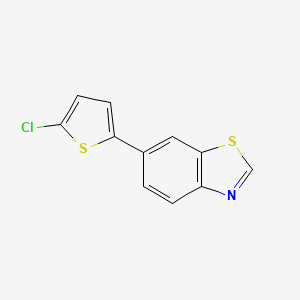
6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a chlorothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 5-chlorothiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazole
- 5-(5-Chloro-2-thienyl)-1,3-benzothiazole
- 2-(5-Chlorothiophen-2-yl)-1,3-benzoxazole
Uniqueness
6-(5-Chlorothiophen-2-yl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole and chlorothiophene moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
654070-05-0 |
|---|---|
Molekularformel |
C11H6ClNS2 |
Molekulargewicht |
251.8 g/mol |
IUPAC-Name |
6-(5-chlorothiophen-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H6ClNS2/c12-11-4-3-9(15-11)7-1-2-8-10(5-7)14-6-13-8/h1-6H |
InChI-Schlüssel |
KZCNOLSOZOGSMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C3=CC=C(S3)Cl)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


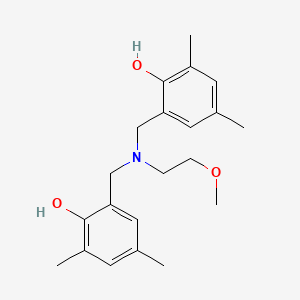
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
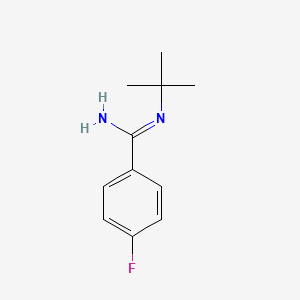


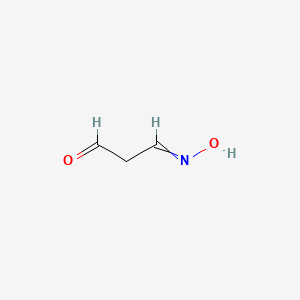
![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
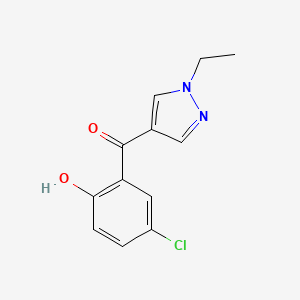
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

